(5-Bromopyridin-3-yl)(morpholino)methanone (5-Bromopyridin-3-yl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 342013-81-4
VCID: VC1982821
InChI: InChI=1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
SMILES: C1COCCN1C(=O)C2=CC(=CN=C2)Br
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol

(5-Bromopyridin-3-yl)(morpholino)methanone

CAS No.: 342013-81-4

Cat. No.: VC1982821

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromopyridin-3-yl)(morpholino)methanone - 342013-81-4

Specification

CAS No. 342013-81-4
Molecular Formula C10H11BrN2O2
Molecular Weight 271.11 g/mol
IUPAC Name (5-bromopyridin-3-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
Standard InChI Key DGXAEBFHFVGRSH-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=CN=C2)Br
Canonical SMILES C1COCCN1C(=O)C2=CC(=CN=C2)Br

Introduction

Basic Information and Identification

(5-Bromopyridin-3-yl)(morpholino)methanone is a well-characterized chemical compound primarily used in research applications . It serves as an important intermediate in the synthesis of more complex molecules with potential biological activities .

Nomenclature and Identifiers

The compound is known by several names in scientific literature and commercial catalogs:

  • IUPAC Name: 4-[(5-bromo-3-pyridinyl)carbonyl]morpholine

  • Common Name: (5-Bromopyridin-3-yl)(morpholino)methanone

  • Alternative Names:

    • 3-Bromo-5-(morpholinocarbonyl)pyridine

    • (5-bromopyridin-3-yl)-morpholin-4-ylmethanone

    • 4-[(5-bromopyridin-3-yl)carbonyl]morpholine

Registry Numbers and Identifiers

The compound is cataloged in various chemical databases with the following identifiers:

  • CAS Registry Number: 342013-81-4

  • MDL Number: MFCD01788376

  • InChI: 1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2

  • InChI Key: DGXAEBFHFVGRSH-UHFFFAOYSA-N

  • SMILES: O=C(C1=CC(Br)=CN=C1)N2CCOCC2

Physicochemical Properties

The physicochemical properties of (5-Bromopyridin-3-yl)(morpholino)methanone determine its behavior in various chemical and biological systems, influencing its potential applications in research and drug development.

Structural Features

The compound features a brominated pyridine ring (at the 5-position) connected to a morpholine ring through a carbonyl (methanone) linkage . This unique structure provides specific binding capabilities that are valuable in medicinal chemistry applications .

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of (5-Bromopyridin-3-yl)(morpholino)methanone:

PropertyValueReference
Molecular FormulaC₁₀H₁₁BrN₂O₂
Molecular Weight271.11 g/mol
Physical StateSolid
Exact Mass270.00000 Da
Polar Surface Area (PSA)42.43000 Ų
LogP1.25440
AppearanceNot specified
Boiling PointNot available
Melting PointNot available
Flash PointNot available
DensityNot available

The compound's moderate LogP value (1.25440) suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for certain pharmaceutical applications . The polar surface area (42.43000 Ų) indicates good potential for membrane permeability, an important consideration in drug development .

Synthesis and Preparation

While the search results don't provide specific synthesis methods for (5-Bromopyridin-3-yl)(morpholino)methanone itself, related compounds offer insights into potential synthetic approaches.

Purification and Analysis

Purification methods likely include:

  • Silica gel flash column chromatography

  • Recrystallization from appropriate solvents

Analytical techniques for characterization and quality control may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

Applications in Research and Drug Development

(5-Bromopyridin-3-yl)(morpholino)methanone has significant potential in various research applications, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

The compound shows particular promise in pharmaceutical research:

  • As a building block for synthesizing bioactive compounds with potential therapeutic applications

  • In the development of enzyme inhibitors and other drug candidates

  • As a structural component in compounds designed to target specific biological pathways

Role in Enzyme Inhibitor Development

Research indicates that compounds containing morpholinomethanone groups can serve as effective anchor points in enzyme inhibitor design:

  • Compounds with morpholinomethanone groups have demonstrated selective binding to Plasmodium vivax N-myristoyltransferase (PvNMT)

  • The morpholinomethanone group can anchor through hydrogen bonding at specific protein sites (e.g., Asn365)

  • In studies of PvNMT inhibitors, compounds with morpholinomethanone moieties showed high affinity with IC₅₀ values below 40 nM

Structure-Activity Relationships

Structure-activity relationship studies involving compounds with morpholinomethanone groups have revealed:

  • The morpholinomethanone moiety can significantly enhance the selectivity of enzyme inhibitors

  • Replacement of morpholine with other groups (e.g., acetate) can dramatically alter selectivity profiles

  • The interaction of morpholinomethanone-containing compounds with protein-bound waters near channels influences selectivity and binding affinity

Related Compounds and Structural Analogs

Several structural analogs of (5-Bromopyridin-3-yl)(morpholino)methanone have been investigated, providing valuable comparative information for understanding structure-activity relationships.

Structural Variations

Table 2 presents key structural analogs and their distinguishing features:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(5-Bromopyridin-3-yl)(thiomorpholino)methanone1197957-37-1C₁₀H₁₁BrN₂OSSulfur replaces oxygen in morpholine ring
4-(5-Bromopyridin-3-yl)morpholine200064-13-7C₉H₁₁BrN₂ODirect attachment without carbonyl linker
[4-(5-Bromopyridin-3-yl)morpholin-3-yl]methanolNot providedC₁₀H₁₃BrN₂O₂Additional hydroxymethyl group on morpholine
[4-(5-Bromopyridin-2-yl)morpholin-3-yl]methanolNot providedC₁₀H₁₃BrN₂O₂Bromopyridine substituted at 2-position
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanoneNot providedC₁₀H₁₀BrClN₂O₂Additional chlorine at 2-position, carbonyl at 4-position

Comparative Properties and Applications

Modifications to the core structure of (5-Bromopyridin-3-yl)(morpholino)methanone can significantly alter its properties and potential applications:

  • Substituting sulfur for oxygen (thiomorpholine derivative) may enhance lipophilicity and alter binding characteristics

  • Removing the carbonyl linker changes the compound's electronic properties and conformational flexibility

  • Adding substituents to the morpholine ring can introduce new binding interactions and modify selectivity profiles

  • Additional halogens on the pyridine ring can enhance binding to specific protein targets

QuantityPrice (USD)
5g$73.00
10g$124.00
25g$243.00
100g$770.00

This pricing information indicates a standard bulk discount structure common for research chemicals .

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